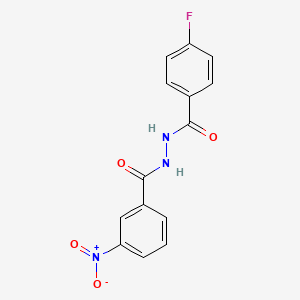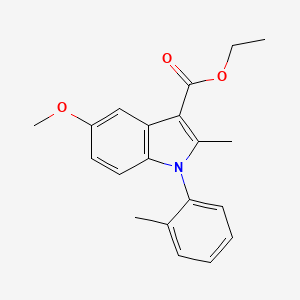![molecular formula C19H23N3O B11679151 N-[(1Z)-1-(3-methoxyphenyl)ethylidene]-4-phenylpiperazin-1-amine](/img/structure/B11679151.png)
N-[(1Z)-1-(3-methoxyphenyl)ethylidene]-4-phenylpiperazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1Z)-1-(3-metoxifenil)etilidén]-4-fenilpiperazin-1-amina es un complejo compuesto orgánico con la fórmula molecular C20H25N3O2. Este compuesto es conocido por su estructura única, que incluye un anillo de piperazina sustituido con grupos fenilo y metoxifenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[(1Z)-1-(3-metoxifenil)etilidén]-4-fenilpiperazin-1-amina típicamente involucra la condensación de 3-metoxibenzaldehído con 4-fenilpiperazina. La reacción se lleva a cabo bajo condiciones de reflujo en presencia de un solvente adecuado como etanol o metanol. La mezcla de reacción se enfría luego, y el producto se aísla por filtración y se purifica por recristalización .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la implementación de principios de química verde, como el uso de solventes y catalizadores ecológicos, puede hacer que la síntesis industrial sea más sostenible .
Aplicaciones Científicas De Investigación
N-[(1Z)-1-(3-metoxifenil)etilidén]-4-fenilpiperazin-1-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en la química de coordinación.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo su papel como precursor en la síntesis de agentes farmacéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales y como intermedio en la producción de agroquímicos
Mecanismo De Acción
El mecanismo de acción de N-[(1Z)-1-(3-metoxifenil)etilidén]-4-fenilpiperazin-1-amina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir el crecimiento de células microbianas al interferir con sus vías metabólicas o interrumpir la función de proteínas específicas involucradas en los procesos de la enfermedad .
Comparación Con Compuestos Similares
Compuestos Similares
- (1Z)-1-(4-Metoxifenil)-N-[4-(1-naftilmetil)-1-piperazinil]etanamina
- 1-(3-Metoxifenil)-3-naftaleno-1-il-propenona
Singularidad
N-[(1Z)-1-(3-metoxifenil)etilidén]-4-fenilpiperazin-1-amina es único debido a su patrón de sustitución específico en el anillo de piperazina, lo que le confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad y selectividad en las reacciones químicas, así como diferentes grados de bioactividad .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[(1Z)-1-(3-metoxifenil)etilidén]-4-fenilpiperazin-1-amina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando reactivos como permanganato de potasio o trióxido de cromo para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción usando agentes como borohidruro de sodio o hidruro de aluminio y litio pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Haluros o aminas en presencia de una base adecuada como hidróxido de sodio.
Principales Productos Formados
Oxidación: Cetonas o ácidos carboxílicos.
Reducción: Alcoholes o aminas.
Sustitución: Derivados halogenados o aminados.
Propiedades
Fórmula molecular |
C19H23N3O |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(Z)-1-(3-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)ethanimine |
InChI |
InChI=1S/C19H23N3O/c1-16(17-7-6-10-19(15-17)23-2)20-22-13-11-21(12-14-22)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3/b20-16- |
Clave InChI |
YZJKZTDSEJXIFF-SILNSSARSA-N |
SMILES isomérico |
C/C(=N/N1CCN(CC1)C2=CC=CC=C2)/C3=CC(=CC=C3)OC |
SMILES canónico |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11679069.png)
![(2Z)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-N-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11679082.png)


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11679102.png)
![5-(3,4-dichlorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11679103.png)
![(5Z)-3-benzyl-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679104.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11679105.png)
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11679106.png)


![(2E)-N-(3-chlorophenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11679124.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B11679126.png)
![N-(butan-2-yl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11679131.png)
